molecular formula C26H30O B14287439 4-[2-(4-Methoxyphenyl)ethyl]-4'-pentyl-1,1'-biphenyl CAS No. 140212-77-7

4-[2-(4-Methoxyphenyl)ethyl]-4'-pentyl-1,1'-biphenyl

Katalognummer: B14287439
CAS-Nummer: 140212-77-7
Molekulargewicht: 358.5 g/mol
InChI-Schlüssel: RDDRMPMCIMZQDI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[2-(4-Methoxyphenyl)ethyl]-4’-pentyl-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a methoxyphenyl group, an ethyl linkage, and a pentyl chain attached to the biphenyl core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-Methoxyphenyl)ethyl]-4’-pentyl-1,1’-biphenyl can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst and boronic acid derivatives to form the carbon-carbon bond between the biphenyl core and the substituents . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol, with the reaction being carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-[2-(4-Methoxyphenyl)ethyl]-4’-pentyl-1,1’-biphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of alcohols.

    Substitution: Formation of brominated biphenyl derivatives.

Wissenschaftliche Forschungsanwendungen

4-[2-(4-Methoxyphenyl)ethyl]-4’-pentyl-1,1’-biphenyl has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-[2-(4-Methoxyphenyl)ethyl]-4’-pentyl-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation . The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Methoxyphenethyl alcohol
  • 4-Methoxyphenethylamine
  • 4-Methoxyphenylboronic acid

Uniqueness

Compared to similar compounds, 4-[2-(4-Methoxyphenyl)ethyl]-4’-pentyl-1,1’-biphenyl is unique due to its biphenyl core and the presence of both a methoxyphenyl group and a pentyl chain. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications in materials science and medicinal chemistry .

Eigenschaften

CAS-Nummer

140212-77-7

Molekularformel

C26H30O

Molekulargewicht

358.5 g/mol

IUPAC-Name

1-methoxy-4-[2-[4-(4-pentylphenyl)phenyl]ethyl]benzene

InChI

InChI=1S/C26H30O/c1-3-4-5-6-21-9-15-24(16-10-21)25-17-11-22(12-18-25)7-8-23-13-19-26(27-2)20-14-23/h9-20H,3-8H2,1-2H3

InChI-Schlüssel

RDDRMPMCIMZQDI-UHFFFAOYSA-N

Kanonische SMILES

CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)CCC3=CC=C(C=C3)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.